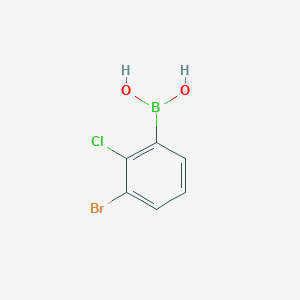

(3-Bromo-2-chlorophenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromo-2-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrClO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMXATUQDUMDGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659383 | |

| Record name | (3-Bromo-2-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352535-98-9 | |

| Record name | B-(3-Bromo-2-chlorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352535-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-2-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromo-2-chlorophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Role of a Dihalogenated Boronic Acid

An In-depth Technical Guide to (3-Bromo-2-chlorophenyl)boronic Acid: Properties, Reactivity, and Applications

This compound is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis. Its utility stems from the presence of three key functional groups on a single phenyl ring: a boronic acid, a bromine atom, and a chlorine atom. This unique arrangement offers chemists orthogonal reactivity, enabling sequential and site-selective cross-coupling reactions. Boronic acids, in general, are valued for their stability, low toxicity, and versatile reactivity in reactions like the Suzuki-Miyaura coupling.[1] The presence of two distinct halogen atoms (bromo and chloro) on the this compound scaffold allows for differentiated palladium-catalyzed transformations, as the carbon-bromine bond is typically more reactive than the carbon-chlorine bond under standard Suzuki conditions.[2] This guide provides an in-depth analysis of its chemical properties, synthesis, core reactivity, and applications, particularly for professionals in pharmaceutical research and drug development.[3]

Core Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 352535-98-9 | [4][5][6][7] |

| Molecular Formula | C₆H₅BBrClO₂ | [4][6][8] |

| Molecular Weight | 235.27 g/mol | [4][5][6][8] |

| IUPAC Name | This compound | [4] |

| Boiling Point | 371.99 °C | [6] |

| SMILES | B(C1=C(C(=CC=C1)Br)Cl)(O)O | [4][6][8] |

| InChIKey | YCMXATUQDUMDGW-UHFFFAOYSA-N | [4][9] |

Synthetic Pathway: Accessing the Reagent

The synthesis of arylboronic acids typically involves the conversion of an aryl halide into an organometallic intermediate, which is then quenched with a boron-containing electrophile. A common and effective method for preparing this compound starts from 1,3-dibromo-2-chlorobenzene. The process leverages the differential reactivity of the bromine atoms to achieve selective metal-halogen exchange followed by borylation.

A plausible synthetic route is outlined below:

-

Lithiation: 1,3-dibromo-2-chlorobenzene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C). The lithium-halogen exchange occurs preferentially at one of the bromine positions.

-

Borylation: The resulting aryllithium intermediate is then reacted with a borate ester, typically trimethyl borate (B(OMe)₃).[10] This electrophilic quench installs the boronic ester group onto the phenyl ring.

-

Hydrolysis: The reaction mixture is warmed to room temperature and quenched with an acidic aqueous solution (e.g., HCl). This hydrolyzes the boronic ester to the final this compound product.[10]

Caption: Synthetic workflow for this compound.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The premier application of this compound is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[2] This palladium-catalyzed reaction couples the boronic acid with an organohalide or triflate. The power of this specific reagent lies in its potential for sequential couplings.

Mechanism The catalytic cycle involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base (like Cs₂CO₃ or K₂CO₃), transfers its organic group (the 3-bromo-2-chlorophenyl moiety) to the palladium center, displacing the halide.[11]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Regioselectivity A key feature of this compound is the differential reactivity of its C-Br and C-Cl bonds in subsequent coupling reactions. The C-Br bond has a lower bond dissociation energy and is more susceptible to oxidative addition by palladium catalysts.[2] This allows for the selective coupling at the bromine-substituted position while leaving the chlorine atom intact for a potential second, different coupling reaction under more forcing conditions. This orthogonality is highly valuable for the synthesis of complex, multi-substituted aromatic compounds.[12][13]

Application in Drug Discovery and Medicinal Chemistry

Boronic acids are integral to modern medicinal chemistry.[14] They serve as versatile intermediates for constructing complex molecular architectures found in many drug candidates.[3] The boronic acid functional group itself can also act as a pharmacophore, forming reversible covalent bonds with serine residues in enzyme active sites, leading to potent and selective inhibitors.[1][15]

The this compound scaffold is particularly useful for generating libraries of compounds for structure-activity relationship (SAR) studies. The ability to perform sequential Suzuki couplings allows for the systematic introduction of diverse substituents at two different positions on the phenyl ring, enabling fine-tuning of a molecule's steric and electronic properties to optimize biological activity and pharmacokinetic profiles.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between this compound and a generic aryl bromide (e.g., 4-bromoanisole) to demonstrate its application.

Objective: To synthesize 3-Bromo-2-chloro-4'-methoxy-1,1'-biphenyl.

Materials:

-

This compound (1.0 eq)

-

4-Bromoanisole (1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

-

Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.04 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Toluene (solvent)

-

Water (co-solvent)

Procedure:

-

Reactor Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, 4-bromoanisole, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.

-

Solvent Addition: Add toluene and water (typically a 10:1 ratio, e.g., 10 mL toluene and 1 mL water).

-

Reaction: Stir the mixture vigorously and heat to 80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure biphenyl product.

Caption: Step-by-step workflow for a Suzuki-Miyaura coupling experiment.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

Hazard Identification:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Handling and Personal Protective Equipment (PPE):

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust and aerosol formation.[16][17]

-

Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[17]

-

Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[17][18]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][19]

-

Keep away from strong oxidizing agents and sources of ignition.[17]

References

-

This compound | CAS 352535-98-9 . AMERICAN ELEMENTS. [Link]

-

This compound | C6H5BBrClO2 | CID 44558165 . PubChem. [Link]

-

This compound - CAS:352535-98-9 . Sunway Pharm Ltd. [Link]

-

This compound (C6H5BBrClO2) . PubChemLite. [Link]

-

(3-Chlorophenyl)boronic acid | C6H6BClO2 | CID 2734323 . PubChem. [Link]

-

Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry . MDPI. [Link]

-

The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis . Medium. [Link]

-

Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . PubMed Central. [Link]

-

Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids . PubMed Central. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . MDPI. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . Beilstein Journals. [Link]

-

Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies . PubMed Central. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C6H5BBrClO2 | CID 44558165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - CAS:352535-98-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound | 352535-98-9 | CPA53598 [biosynth.com]

- 7. 3-Bromo-2-chlorophenylboronic acid | VSNCHEM [vsnchem.com]

- 8. chemscene.com [chemscene.com]

- 9. PubChemLite - this compound (C6H5BBrClO2) [pubchemlite.lcsb.uni.lu]

- 10. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. combi-blocks.com [combi-blocks.com]

Introduction: A Versatile Building Block for Complex Molecule Synthesis

An In-Depth Technical Guide to the Synthesis and Characterization of (3-Bromo-2-chlorophenyl)boronic Acid

This compound is a substituted arylboronic acid that has emerged as a crucial building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its utility stems from the orthogonal reactivity of its two distinct halogen substituents—a bromine and a chlorine atom—in conjunction with the versatile boronic acid moiety. This unique arrangement allows for sequential and site-selective cross-coupling reactions, most notably the Suzuki-Miyaura coupling, providing a strategic pathway to construct complex, multi-substituted biaryl and heterocyclic structures.[1]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the synthesis, purification, characterization, and application of this compound. It moves beyond a simple recitation of methods to explain the underlying chemical principles and rationale behind key experimental choices, ensuring a thorough and practical understanding.

Part 1: Strategic Synthesis via Directed Lithiation-Borylation

The synthesis of arylboronic acids is most commonly achieved through the reaction of an organometallic intermediate with a borate ester.[2][3][4] While both Grignard and organolithium reagents are viable, the lithiation-borylation route offers excellent regioselectivity and functional group tolerance, making it a preferred method for multi-halogenated substrates.

The Rationale for the Lithiation-Borylation Approach

The chosen synthetic pathway begins with 1,3-dibromo-2-chlorobenzene. The core of the strategy lies in a selective halogen-metal exchange, where an organolithium reagent, typically n-butyllithium (n-BuLi), preferentially replaces one of the bromine atoms with lithium. This selectivity is governed by a combination of electronic and steric factors. The bromine atom at the C3 position is more sterically accessible than the one at the C1 position, which is flanked by the chlorine atom. This steric hindrance directs the bulky n-BuLi to react at the C3 position.

The resulting aryllithium intermediate is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate [B(OiPr)₃]. This forms a boronate ester complex, which upon acidic aqueous workup, hydrolyzes to yield the final this compound. The use of cryogenic temperatures (typically -78 °C) is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.[5]

Experimental Workflow: Synthesis

Detailed Synthesis Protocol

Materials:

-

1,3-Dibromo-2-chlorobenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Under an inert nitrogen atmosphere, add 1,3-dibromo-2-chlorobenzene (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

Workup and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Isolation: Remove the solvent under reduced pressure to yield the crude this compound, which can then be purified.

Part 2: Purification Strategies for High-Purity Boronic Acids

The purification of arylboronic acids can be challenging due to their tendency to form cyclic, trimeric anhydrides known as boroxines upon dehydration and their strong interaction with silica gel, which can lead to poor recovery during column chromatography.[6][7] Therefore, non-chromatographic methods are often preferred.

Recrystallization: The Method of Choice

Recrystallization is a highly effective technique for purifying this compound. The choice of solvent is critical and is typically a binary system, such as hexane/ethyl acetate or toluene/heptane.

Protocol for Recrystallization:

-

Dissolve the crude boronic acid in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate or toluene).

-

Slowly add a co-solvent in which the product is poorly soluble (e.g., hexanes or heptane) until the solution becomes faintly turbid.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.

Alternative: Acid-Base Extraction

For removing non-acidic impurities, an acid-base extraction can be employed. This leverages the acidic nature of the B(OH)₂ group.

-

Dissolve the crude product in an organic solvent like ethyl acetate.

-

Extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt.

-

Separate the layers and wash the aqueous layer with fresh ethyl acetate to remove any remaining organic impurities.

-

Cool the aqueous layer in an ice bath and re-acidify with concentrated HCl until the boronic acid precipitates out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Part 3: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system of proof.

Characterization Workflow

Summary of Physicochemical and Spectroscopic Data

The following table summarizes the key identification parameters for this compound.[8][9][10]

| Property | Value / Expected Data |

| Molecular Formula | C₆H₅BBrClO₂ |

| Molecular Weight | 235.27 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Typically in the range of 140-160 °C (Varies with purity) |

| ¹H NMR (in DMSO-d₆) | Signals in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the three protons on the phenyl ring. A broad singlet for the B(OH)₂ protons (approx. 8.2 ppm). |

| ¹³C NMR (in DMSO-d₆) | Six distinct signals in the aromatic region (approx. 120-140 ppm). The carbon attached to boron will be broad and may be difficult to resolve. |

| ¹¹B NMR (in DMSO-d₆) | A single broad peak characteristic of an arylboronic acid, typically in the range of +28 to +32 ppm. |

| Mass Spec (ESI-) | Expected m/z for [M-H]⁻ at ~233/235, showing the characteristic isotopic pattern for one bromine and one chlorine atom. |

| IR Spectroscopy (KBr) | Broad O-H stretch (~3200-3500 cm⁻¹), strong B-O stretch (~1350 cm⁻¹), C-H aromatic stretches (~3000-3100 cm⁻¹), and C-Br/C-Cl stretches in the fingerprint region. |

Part 4: Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its utility. The C(sp²)-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C(sp²)-Cl bond.[1] This allows for a selective coupling reaction at the bromine-substituted position while leaving the chlorine atom intact for a subsequent, different coupling reaction under more forcing conditions.

Selective Suzuki-Miyaura Coupling Workflow

This stepwise approach is invaluable in drug discovery and materials science for creating complex, unsymmetrical biaryl and terphenyl systems which are common motifs in pharmacologically active molecules and organic electronic materials.

Part 5: Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be strictly followed.

-

Hazards: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9] The reagents used in its synthesis, particularly n-butyllithium, are pyrophoric and must be handled with extreme care under an inert atmosphere. Solvents like THF are highly flammable.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12] Avoid creating dust.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong oxidizing agents.[11][12]

References

-

Leermann, T., Leroux, F. R., & Colobert, F. (2011). A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents. Organic Letters, 13(17), 4479–4481. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (CN106946915A) A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

-

Reddit. (2017). Purification of boronic acids? r/chemistry. Available at: [Link]

-

Che, A. (2023). Two Scale-up Examples of One-Pot Lithiation Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available at: [Link]

-

ESPI Metals. (2021). Safety Data Sheet: Boron. Available at: [Link]

-

Althaus, M., et al. (2010). Application of the Lithiation−Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents. Journal of the American Chemical Society, 132(11), 4038–4039. Available at: [Link]

-

Li, G., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 22(12), 2113. Available at: [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters? Available at: [Link]

- Google Patents. (US9243004B2) Synthesis of boronic esters and boronic acids using grignard reagents.

-

Elford, T. G., et al. (2009). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development, 13(5), 983–985. Available at: [Link]

-

Martin, R., & Buchwald, S. L. (2008). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 10(21), 4557–4560. Available at: [Link]

-

Isobe, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. The Journal of Organic Chemistry, 87(10), 6898–6904. Available at: [Link]

-

ResearchGate. (2019). Synthesis of 3,4,5‐trifluorophenyl boronic acid using a Grignard reagent. Available at: [Link]

-

Aggarwal, V. K. (2017). Standard Lithiation–Borylation: A user's guide. University of Bristol. Available at: [Link]

Sources

- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 3. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. medium.com [medium.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | 352535-98-9 | CPA53598 [biosynth.com]

- 9. This compound | C6H5BBrClO2 | CID 44558165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. espimetals.com [espimetals.com]

(3-Bromo-2-chlorophenyl)boronic acid: A Technical Guide for Advanced Synthesis

Abstract: This guide provides an in-depth technical overview of (3-Bromo-2-chlorophenyl)boronic acid, a key building block in modern synthetic chemistry. Intended for researchers, medicinal chemists, and process development scientists, this document details the compound's physicochemical properties, provides a robust synthesis protocol with mechanistic insights, and outlines its principal application in palladium-catalyzed cross-coupling reactions. Emphasis is placed on the causal relationships behind experimental choices to ensure reproducibility and success.

Core Compound Identification and Physicochemical Properties

This compound is a bifunctional organoboron compound valued for its utility in constructing complex molecular architectures, particularly biaryl and heteroaryl structures. Its distinct substitution pattern—containing ortho-chloro and meta-bromo groups relative to the boronic acid moiety—offers chemists strategic handles for sequential, site-selective cross-coupling reactions.

Proper identification and understanding of its physical properties are paramount for its effective use and storage. Arylboronic acids are known to be hygroscopic and can dehydrate to form cyclic anhydrides (boroxines), which may affect reactivity and stoichiometry.[1]

Table 1: Compound Identifiers and Properties

| Parameter | Value | Source |

| CAS Number | 352535-98-9 | [2][3][4][5] |

| Molecular Formula | C₆H₅BBrClO₂ | [3][6][7][8] |

| Molecular Weight | 235.27 g/mol | [3][6][7][8] |

| IUPAC Name | This compound | [3][8] |

| SMILES | B(C1=C(C(=CC=C1)Br)Cl)(O)O | [3][6][7][8] |

| Appearance | Typically an off-white to white solid powder | N/A |

| Boiling Point | 371.99 °C (Predicted) | [6] |

Storage and Handling: To maintain chemical integrity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container and kept refrigerated.[9] Its hygroscopic nature necessitates handling in a dry environment, such as a glovebox or under a stream of dry gas, to prevent moisture absorption and boroxine formation.[9][10]

Laboratory-Scale Synthesis: A Mechanistic Approach

The synthesis of arylboronic acids is most commonly achieved via the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic hydrolysis.[1][11] The following protocol describes a reliable method starting from 1,3-dibromo-2-chlorobenzene, leveraging the differential reactivity of the C-Br bonds in a halogen-metal exchange reaction.

Causality of Experimental Design:

-

Starting Material: 1,3-dibromo-2-chlorobenzene is chosen because the bromine at the 3-position is sterically less hindered than the one at the 1-position (flanked by two chloro groups in the eventual product's precursor), making it more susceptible to initial lithiation. However, a more common and direct precursor would be 1-bromo-2,3-dichlorobenzene, where lithiation would occur at the bromine-bearing carbon. For this guide, we will illustrate the more general approach from a dibromo precursor to highlight regioselectivity. The most direct route starts with 2-bromo-1-chloro-3-iodobenzene, where the iodine undergoes facile metal-halogen exchange. Given the title compound, the most logical starting material is 1-bromo-2-chloro-3-iodobenzene .

-

Reagent: n-Butyllithium (n-BuLi) is a strong base used for lithium-halogen exchange. Its use requires strictly anhydrous conditions and low temperatures to prevent side reactions.[4]

-

Temperature: The reaction is maintained at -78 °C (dry ice/acetone bath) to ensure kinetic control. This low temperature prevents the highly reactive aryllithium intermediate from reacting with the solvent (THF) or other electrophiles in the mixture and minimizes decomposition.[4]

-

Electrophile: Trimethyl borate or triisopropyl borate serves as the boron source. It is added slowly to control the exothermicity of the reaction with the aryllithium species.[4]

-

Workup: Acidic hydrolysis (e.g., with HCl) is crucial to convert the initially formed boronate ester into the desired boronic acid.[4]

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1,3-dibromo-2-chlorobenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Boronation: Add trimethyl borate (1.5 equiv) dropwise to the aryllithium solution, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir at this temperature for an additional 2 hours.

-

Quench & Hydrolysis: Remove the cooling bath and allow the mixture to warm to 0 °C. Quench the reaction by slowly adding 2 M hydrochloric acid until the solution is acidic (pH ~2).

-

Extraction: Allow the mixture to warm to room temperature and stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by column chromatography to yield the final product.

Core Application: Suzuki-Miyaura Cross-Coupling

This compound is an exemplary substrate for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in modern organic synthesis.[12] This reaction enables the coupling of the boronic acid (the nucleophile) with an organic halide or triflate (the electrophile) catalyzed by a palladium(0) complex.[2][3]

Mechanism and Role of Reagents:

-

Catalyst (Pd(0)): The active Pd(0) species initiates the catalytic cycle. It is often generated in situ from a more stable Pd(II) precatalyst like PdCl₂(dppf) or from a Pd(0) source like Pd(PPh₃)₄.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. It activates the boronic acid by converting it to a more nucleophilic boronate species (-[B(OH)₃]⁻), which facilitates the key transmetalation step.[13]

-

Ligand: Phosphine ligands (e.g., PPh₃, SPhos, XPhos) stabilize the palladium center, modulate its reactivity, and promote the elementary steps of the catalytic cycle.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for a Suzuki-Miyaura Reaction

This protocol describes the coupling of this compound with a generic aryl bromide.

-

Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 equiv).

-

Solvent and Degassing: Add a solvent mixture, typically toluene/water or dioxane/water (e.g., 4:1 v/v).[14] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel.

Commercial Availability and Procurement

This compound is commercially available from a variety of chemical suppliers, catering to both research and bulk quantity needs. When procuring, it is essential to verify the purity, as residual starting materials or inorganic salts can impact reaction efficiency.

Table 2: Selected Commercial Suppliers

| Supplier | Purity | Notes |

| American Elements | Available in various grades, including high purity | Offers research and bulk quantities.[2] |

| Biosynth | Typically ≥97% | Provides material for pharmaceutical testing.[4] |

| ChemScene | ≥97% | Supplier for research chemicals.[7] |

| ChemicalBook | Varies by manufacturer | A platform connecting multiple suppliers.[5] |

Safety and Hazard Information

As with all laboratory chemicals, this compound must be handled with appropriate safety precautions.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[9][15] Work in a well-ventilated fume hood to avoid inhalation of dust.[9]

-

Genotoxicity Potential: Some arylboronic acids have been found to be weakly mutagenic in microbial assays, and they may be considered potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[16] Therefore, controlling residual levels in final products is a critical consideration in drug development.

References

-

American Elements. This compound | CAS 352535-98-9. [Link]

-

PubChem. This compound | C6H5BBrClO2 | CID 44558165. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Malapit, C. A., & Sanford, M. S. (2019). The Suzuki–Miyaura Cross-Coupling Reaction. In Organic Reactions (Vol. 100, pp. 1-965). John Wiley & Sons, Inc. [Link]

-

Chemler, S. R., & Fuller, P. H. (2017). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 22(10), 1634. [Link]

-

O'Donovan, M. R., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1345–1351. [Link]

-

Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

-

Organic Syntheses. 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. [Link]

- Google Patents. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

-

PubChem. This compound - Safety and Hazards. [Link]

-

Lab Alley. How to Store Boric Acid. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. organicreactions.org [organicreactions.org]

- 4. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. This compound | 352535-98-9 | CPA53598 [biosynth.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | C6H5BBrClO2 | CID 44558165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. laballey.com [laballey.com]

- 11. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 12. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. alliancechemical.com [alliancechemical.com]

- 16. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

(3-Bromo-2-chlorophenyl)boronic acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-2-chlorophenyl)boronic acid is a vital reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the creation of complex molecules, including many active pharmaceutical ingredients (APIs).[1] Its utility, however, is intrinsically linked to its physicochemical properties, namely its solubility in various solvent systems and its stability under different experimental and storage conditions. An in-depth understanding of these characteristics is paramount for optimizing reaction yields, ensuring the purity of synthetic intermediates, and maintaining the integrity of the compound during storage.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle and utilize this important synthetic building block.

I. Physicochemical Properties of this compound

This compound is a white to off-white solid with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol .[2][3] The presence of both bromine and chlorine atoms on the phenyl ring, ortho to the boronic acid moiety, significantly influences its electronic properties and, consequently, its reactivity and stability.

II. The Dynamic Nature of Boronic Acids in Solution: The Boroxine Equilibrium

A critical aspect of boronic acid chemistry is the reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][4][5] This equilibrium is influenced by factors such as temperature, solvent, and the presence of water.[4][5]

The formation of boroxine can impact both the solubility and reactivity of the boronic acid.[5] While the dehydration is often driven by heat, it can also occur gradually at room temperature, even in the solid state.[4] Conversely, the presence of water can hydrolyze the boroxine back to the monomeric boronic acid.[4] This dynamic equilibrium must be considered when preparing solutions and interpreting analytical data.

Figure 1. Reversible equilibrium between this compound and its corresponding boroxine.

III. Solubility Profile

The solubility of a boronic acid is a key parameter for its use in synthesis and for its purification. The solubility of substituted phenylboronic acids is influenced by the nature of the solvent and the substituents on the aromatic ring.[6]

Organic Solvents

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, general trends for similar boronic acids can provide valuable guidance. Phenylboronic acids generally exhibit good solubility in polar aprotic solvents and ethers.[7]

Table 1: General Solubility Trends of Phenylboronic Acids in Common Organic Solvents

| Solvent Class | Examples | Expected Solubility of this compound |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Good |

| Ketones | Acetone, 3-Pentanone | Good |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Good |

| Aprotic Polar | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Good |

| Hydrocarbons | Hexane, Toluene, Methylcyclohexane | Poor |

| Alcohols | Methanol, Ethanol | Soluble, but potential for ester formation |

It is important to note that while boronic acids are soluble in alcohols, they can undergo esterification to form boronate esters. This reaction is typically reversible but can affect the outcome of subsequent reactions.

Aqueous Solubility

The aqueous solubility of arylboronic acids is generally low and is significantly influenced by pH.[7] At pH values below their pKa, they exist predominantly in their less soluble neutral form. As the pH increases above the pKa, the boronic acid converts to the more soluble anionic tetrahedral boronate form.[8] The electron-withdrawing nature of the bromine and chlorine substituents on this compound is expected to lower its pKa compared to unsubstituted phenylboronic acid, thereby affecting its pH-solubility profile.[9][10][11]

IV. Stability Considerations

The stability of this compound is a critical factor for its successful application and storage. Degradation can lead to the formation of impurities that may interfere with subsequent reactions or compromise the purity of the final product.

Thermal Stability

Boronic acids can be susceptible to thermal degradation. The primary thermal degradation pathway is often protodeboronation, where the carbon-boron bond is cleaved, resulting in the formation of the corresponding arene (in this case, 2-bromo-1-chlorobenzene).[12] The rate of protodeboronation can be influenced by temperature, pH, and the presence of catalysts.[12]

pH Stability

The stability of arylboronic acids is highly dependent on pH. Protodeboronation is often accelerated under both acidic and basic conditions, with a region of maximum stability typically observed around neutral pH.[12] For ortho-substituted arylboronic acids, deboronation can be particularly facile in the presence of base.[12]

Oxidative Stability

Arylboronic acids can be susceptible to oxidative degradation, particularly in the presence of oxidizing agents.[13] The boronic acid moiety can be oxidized to a hydroxyl group, leading to the formation of the corresponding phenol.[13][14] This degradation pathway can be a concern in the presence of atmospheric oxygen, especially over prolonged periods or at elevated temperatures.

Storage and Handling

To ensure the long-term stability of this compound, proper storage and handling procedures are essential. Based on general guidelines for boronic acids, the following recommendations are made:

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, moisture, and incompatible materials such as strong oxidizing agents.[2][15] Storage at room temperature is generally acceptable.[2]

-

Inert Atmosphere: For long-term storage or for applications where the presence of boroxine or degradation products is a concern, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize dehydration and oxidation.

V. Experimental Protocols for Solubility and Stability Assessment

To obtain precise and reliable data for this compound, tailored experimental studies are necessary. The following protocols provide a framework for conducting such investigations, adhering to established scientific principles and regulatory guidelines.[16][17][18]

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method, considered the gold standard, determines the thermodynamic equilibrium solubility of a compound in a given solvent.[19][20]

Objective: To determine the equilibrium solubility of this compound in various organic and aqueous buffer systems.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[20][21]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[21]

Figure 2. Workflow for the shake-flask solubility determination method.

Protocol 2: Stability Assessment using HPLC

This protocol outlines a systematic approach to evaluating the stability of this compound under various stress conditions, in line with ICH guidelines.[16][22]

Objective: To assess the stability of this compound under thermal, pH, and oxidative stress.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in relevant solvents or buffer systems.

-

Stress Conditions:

-

Thermal: Incubate solutions at elevated temperatures (e.g., 40 °C, 60 °C) and in the solid state.

-

pH: Adjust the pH of aqueous solutions to acidic (e.g., pH 1-3), neutral (pH 7), and basic (e.g., pH 9-12) conditions.

-

Oxidative: Treat solutions with a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).

-

-

Time-Point Analysis: At specified time intervals, withdraw aliquots of the stressed samples.

-

HPLC Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.[23][24]

-

Data Evaluation: Quantify the remaining parent compound and any major degradation products to determine the degradation rate and pathways.

Figure 3. Logical workflow for the stability assessment of this compound.

VI. Conclusion

A thorough understanding of the solubility and stability of this compound is indispensable for its effective use in research and development. This guide has provided a detailed overview of the key chemical principles governing its behavior, including the crucial boroxine equilibrium. The outlined experimental protocols offer a robust framework for generating the specific data required for process optimization, formulation development, and ensuring the quality and integrity of this important synthetic intermediate. By applying these principles and methodologies, researchers can confidently navigate the challenges associated with handling this reactive compound, ultimately facilitating the successful synthesis of novel chemical entities.

References

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

- Ishihara, K., & Yamamoto, H. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 995.

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

- González, J. F., & Orwin, P. M. (n.d.). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology.

- Soundararajan, S., & Smith, L. D. (2006). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 71(25), 9349–9356.

- Soundararajan, S., & Smith, L. D. (2006). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]

- Soundararajan, S., & Smith, L. D. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of organic chemistry, 78(10), 5035–5043.

-

KK Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. Retrieved from [Link]

- Szolláth, R., Bárdos, V., Stifter-Mursits, M., Angi, R., & Mazák, K. (2025). Summary of solubility measurement protocols of each company before harmonization.

-

U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

-

Semantics Scholar. (n.d.). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

MDPI. (2021). On-Surface Synthesis of Boroxine-Based Molecules. Retrieved from [Link]

-

ResearchGate. (2025). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of the boroxine from phenylboronic acid. Retrieved from [Link]

-

PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

-

PubMed. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

-

Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]

-

Utrecht University. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved from [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

- ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

-

PubMed. (n.d.). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Retrieved from [Link]

- MDPI. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Processes, 9(3), 429.

- Ingenta Connect. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc.

- SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 841–853.

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

-

ResearchGate. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. Retrieved from [Link]

-

CSIR-NEIST, Jorhat. (n.d.). Retrieved from [Link]

-

PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 352535-98-9 | CPA53598 [biosynth.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. ICH Official web site : ICH [ich.org]

- 17. edaegypt.gov.eg [edaegypt.gov.eg]

- 18. www3.paho.org [www3.paho.org]

- 19. researchgate.net [researchgate.net]

- 20. who.int [who.int]

- 21. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 22. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 23. waters.com [waters.com]

- 24. waters.com [waters.com]

(3-Bromo-2-chlorophenyl)boronic acid: A Technical Guide to its Application in Modern Synthetic Chemistry

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Synthesis

In the landscape of modern organic synthesis and drug discovery, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, a transformation for which its pioneers were awarded the Nobel Prize in Chemistry in 2010. Central to this reaction is the use of organoboron compounds, with boronic acids being particularly favored due to their stability, low toxicity, and functional group tolerance.[1][2] Among the vast arsenal of available boronic acids, polysubstituted phenylboronic acids such as (3-Bromo-2-chlorophenyl)boronic acid offer unique strategic advantages. The presence of multiple, differentially reactive halogen substituents on the phenyl ring allows for selective and sequential functionalization, providing a powerful tool for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of this compound, with a focus on its application in Suzuki-Miyaura cross-coupling reactions for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₆H₅BBrClO₂ | [3] |

| Molecular Weight | 235.27 g/mol | [3] |

| Appearance | White to off-white powder | |

| Melting Point | Not available | |

| Boiling Point | 371.99 °C (predicted) | [3] |

| CAS Number | 352535-98-9 | [3] |

Safety and Handling:

This compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a C-C bond between the boronic acid and an organic halide or triflate.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Chemoselectivity with this compound

The presence of both bromine and chlorine atoms on the phenyl ring of this compound introduces the potential for chemoselective reactions. In Suzuki-Miyaura couplings, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl. This differential reactivity can be exploited to achieve selective coupling at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations. This sequential cross-coupling strategy is highly valuable in the synthesis of polysubstituted biaryl compounds.

Field-Proven Insights: A Representative Experimental Protocol

The following protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction using this compound, based on established methodologies and patent literature.[4] This protocol should be considered a starting point and may require optimization for specific substrates.

Objective: To synthesize a 3'-Bromo-2'-chloro-biphenyl derivative via Suzuki-Miyaura coupling.

Materials:

-

This compound

-

Aryl halide (e.g., 4-iodotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add a mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio, 10 mL total volume). To this suspension, add the palladium catalyst, which can be pre-mixed or added as separate components: palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biphenyl product.

Applications in Drug Discovery and Development

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5] The ability to rapidly and efficiently synthesize a diverse range of substituted biphenyls using reagents like this compound is therefore of immense value to drug discovery programs. The resulting 3'-Bromo-2'-chloro-biphenyl core can serve as a versatile intermediate for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents, such as kinase inhibitors.[6]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions, coupled with the potential for chemoselective functionalization, makes it a powerful tool for the construction of complex biaryl structures. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as outlined in this guide, will enable researchers and drug development professionals to effectively harness its synthetic potential in their programs.

References

- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. CN102351620A.

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron

- This compound | C6H5BBrClO2 | CID 44558165. PubChem.

- This compound | 352535-98-9 | CPA53598. Biosynth.

- This compound - CAS:352535-98-9. Sunway Pharm Ltd.

- This compound | CAS 352535-98-9. AMERICAN ELEMENTS.

- This compound. Biosynth.

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.

- Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (2022). NIH.

- Suzuki Coupling. Organic Chemistry Portal.

- Special Issue : Protein Kinase Inhibitors: Synthesis and Applic

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - CAS:352535-98-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of (3-Bromo-2-chlorophenyl)boronic Acid

For researchers, scientists, and drug development professionals, the incorporation of novel building blocks is paramount to innovation. (3-Bromo-2-chlorophenyl)boronic acid, a versatile reagent in cross-coupling reactions, offers unique substitution patterns that are highly sought after in medicinal chemistry and materials science. However, its utility is matched by the critical need for stringent safety and handling protocols. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency responses associated with this compound, ensuring its effective and safe use in the laboratory.

Understanding the Hazard Profile

This compound is a solid compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of approximately 235.27 g/mol .[1][2] Its CAS number is 352535-98-9.[1][3] A thorough understanding of its hazard profile is the foundation of safe handling.

GHS Classification and Associated Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1] The primary hazards are:

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

These classifications necessitate specific precautionary measures to prevent exposure and mitigate risks.

| Hazard Statement | Code | Description |

| Causes skin irritation | H315 | Direct contact with the skin can lead to redness, itching, and inflammation.[1] |

| Causes serious eye irritation | H319 | Contact with the eyes can result in significant irritation, pain, and potential damage.[1] |

| May cause respiratory irritation | H335 | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[1] |

Prudent Handling and Storage Protocols

The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure to this compound. This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4][5] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of dust or aerosols.[6][7]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the work area.[8]

Personal Protective Equipment (PPE): A Necessary Barrier

A comprehensive PPE regimen is mandatory when handling this compound.

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4][5]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.

Storage Requirements: Maintaining Chemical Integrity and Safety

Proper storage is crucial to prevent degradation and accidental release.

-

Container: Store in a tightly closed, properly labeled container.[4][9]

-

Environment: Keep the container in a cool, dry, and well-ventilated place.[4][9] Refrigerated storage is often recommended.[9][10]

-

Incompatibilities: Avoid storing with strong oxidizing agents.[8][10] Boronic acids, as a class, should be segregated from bases and reactive metals.[11][12]

Step-by-Step Experimental Workflow: Weighing and Dispensing

The following protocol outlines the safe procedure for weighing and dispensing this compound.

-

Preparation:

-

Don all required PPE (safety goggles, nitrile gloves, lab coat).

-

Ensure the chemical fume hood is operational.

-

Prepare a clean, designated workspace within the fume hood.

-

-

Weighing:

-

Place a weigh boat on a calibrated analytical balance inside the fume hood.

-

Tare the balance.

-

Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid generating dust.

-

-

Dispensing:

-

Transfer the weighed solid to the reaction vessel.

-

If dissolving in a solvent, add the solvent to the solid within the fume hood.

-

-

Cleanup:

Caption: Workflow for Safely Weighing and Dispensing the Reagent.

Emergency Procedures: A Calm and Calculated Response

In the event of an exposure or spill, a swift and informed response is critical.

First-Aid Measures

| Exposure Route | Action |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][5] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[5][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation.[5][9]

-

Containment and Cleanup:

-

Environmental Precautions: Prevent the material from entering drains or waterways.[6][14]

Caption: Decision Tree for Emergency Response Procedures.

Firefighting and Disposal Considerations

-

Firefighting Measures:

-

Disposal:

Conclusion

This compound is a valuable tool in the arsenal of the modern chemist. Its safe and effective use hinges on a comprehensive understanding of its hazards and the diligent application of appropriate safety protocols. By integrating the principles of engineering controls, personal protective equipment, and emergency preparedness into daily laboratory practice, researchers can confidently and safely leverage the synthetic potential of this important building block.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). 3-Chloro Phenyl Boronic Acid CAS No 63503-60-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

-

PubChem. (n.d.). (3-Chlorophenyl)boronic acid. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

-

University of Texas at Austin Environmental Health and Safety. (n.d.). Corrosive Storage Guidelines. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H5BBrClO2). Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (3-Bromo-5-chlorophenyl)boronic acid. Retrieved from [Link]

-

InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]

-

Islamic Azad University. (n.d.). Instructions and Guidelines for Chemical Storage and Handling. Retrieved from [Link]

Sources

- 1. This compound | C6H5BBrClO2 | CID 44558165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3-Bromo-5-chlorophenyl)boronic acid | C6H5BBrClO2 | CID 53216753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:352535-98-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. fishersci.com [fishersci.com]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. iedu.mui.ac.ir [iedu.mui.ac.ir]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Crystal Structure Determination of (3-Bromo-2-chlorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-2-chlorophenyl)boronic acid is a halogenated arylboronic acid of significant interest in synthetic organic chemistry and drug discovery. Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the construction of complex biaryl systems. The precise three-dimensional arrangement of atoms within a crystal of this compound dictates its physical properties, reactivity, and ultimately its efficacy in synthetic applications.

This guide provides a comprehensive, field-proven protocol for the synthesis, characterization, and definitive crystal structure determination of this compound. By detailing the causality behind experimental choices and adhering to self-validating protocols, this document serves as an authoritative resource for researchers seeking to not only replicate these procedures but also to understand the fundamental principles at play.

Synthesis of this compound

The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction followed by borylation with a trialkyl borate. This method offers high yields and is a common strategy for preparing arylboronic acids.[1][2]

Experimental Protocol: Synthesis

-

Reaction Setup: Under an inert argon atmosphere, dissolve 1-bromo-3-chloro-2-iodobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) (approx. 30 mL per mmol of the aryl halide).

-

Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: Slowly add trimethyl borate (1.5 equivalents) to the reaction mixture, again maintaining the temperature at -78 °C. Allow the reaction to stir at this temperature for an additional hour.

-

Quenching and Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Remove the THF under reduced pressure. Acidify the aqueous residue to a pH of approximately 3 using 3M hydrochloric acid. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Remove the solvent under reduced pressure to yield the crude this compound.

Synthesis Workflow

Caption: Synthesis of this compound.

Purification and Spectroscopic Characterization

Purification of the crude product is crucial for obtaining high-quality crystals. Recrystallization from a suitable solvent system, such as hot water or ethanol-water, is often effective for arylboronic acids. The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Expected Spectroscopic Data

| Technique | Expected Observations |